molecular formula C9H7ClN2O2 B2485055 Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1168090-92-3

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2485055
CAS No.: 1168090-92-3
M. Wt: 210.62
InChI Key: LHXRTDJUZZEEQH-UHFFFAOYSA-N
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Description

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives. These derivatives were characterized using various methods such as IR, NMR, HRMS, and UV-vis absorption, showcasing their fluorescence spectral characteristics (Yan-qing Ge et al., 2014).

Synthesis of Chloroimidazo Derivatives

Another application is in the synthesis of chloroimidazo[4,5-c]pyridines and related derivatives. A new and convenient route was developed for the synthesis of these compounds, including 6-chloroimidazo[4,5-c]pyridine and 4,6-dichloroimidazo[4,5-c]pyridine. This method emphasizes the ring closure of requisite chloro-3.4-diaminopyridines with ethyl orthoformate and acetic anhydride (R. Rousseau & R. K. Robins, 1965).

Exploration of Optical Properties

In the domain of optical properties, the synthesis and properties of 4-haloimidazo[4,5-c]pyridin-2-ones were investigated. This study revealed the lability of the nitro group in these compounds and examined various reactions and transformations of 4-chloroimidazo[4,5-clpyridin-2-one (Y. M. Yutilov & I. A. Svertilova, 1994).

Development of Fluorescent Molecular Rotors

Further, the synthesis of fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was conducted. This study provided insights into the viscosity sensing properties of these FMRs, which can be essential in various analytical and biological applications (S. D. Jadhav & N. Sekar, 2017).

Research in Coordination Polymers

Additionally, research involving the construction of coordination polymers using a new ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid (H2L1), demonstrated the synthesis of various dimensional complexes. This research is significant in the field of supramolecular chemistry and materials science (Meng-Ru Yin et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXRTDJUZZEEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=NC=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-6-formylaminomethylnicotinic acid methyl ester (42.6 g, 0.19 mol) in toluene (400 mL) was added phosphorous (V) oxychloride (18.2 mL, 0.20 mol) and the reaction mixture heated at 65° C. for 1.5 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (200 mL) before treating with sodium hydroxide solution (2 M) to adjust pH˜8. The layers were separated and the aqueous layer extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine (100 mL), dried (MgSO4) then charcoal (˜5 g) was added and the solution mixed for 5 minutes before being filtered and concentrated in vacuo to yield the title compound as a tan solid (34.4 g, 88%) 1H NMR (CDCl3, 400 MHz) 8.52 (1H, s), 7.57 (1H, s), 7.45 (1H, d, J=9.3 Hz), 7.25 (1H, d, J=9.1 Hz), 3.97 (3H, s).
Name
2-chloro-6-formylaminomethylnicotinic acid methyl ester
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
88%

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